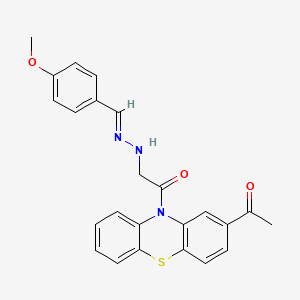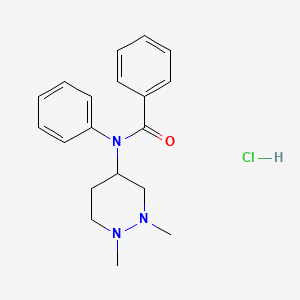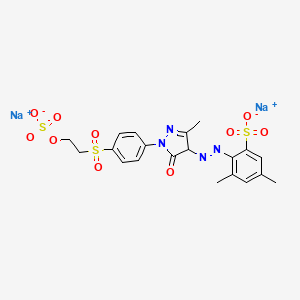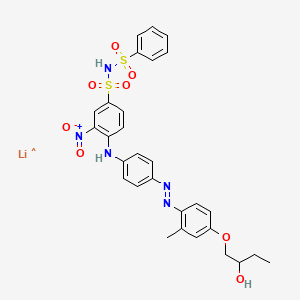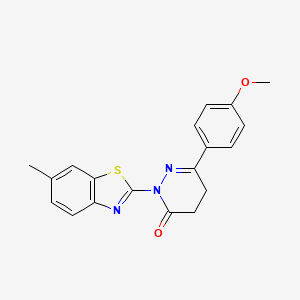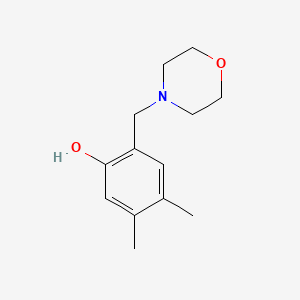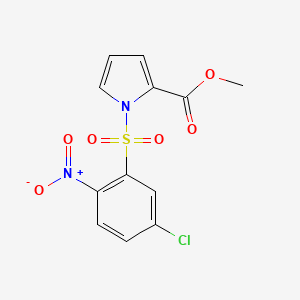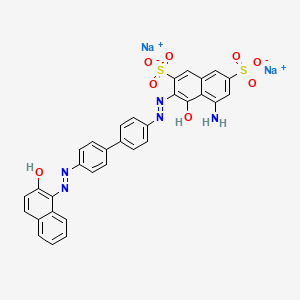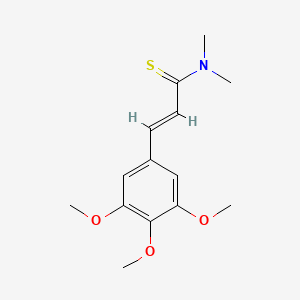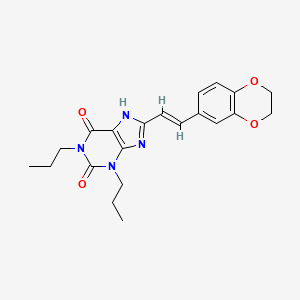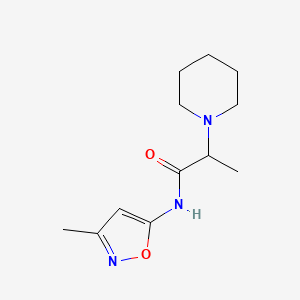
alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent for various conditions.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide: can be compared with other piperidine derivatives and isoxazole-containing compounds.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Isoxazole-Containing Compounds: Compounds like 3-methyl-5-isoxazolecarboxylic acid and 3-methyl-5-isoxazolecarboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and reactivity compared to other similar compounds.
Properties
CAS No. |
91636-85-0 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C12H19N3O2/c1-9-8-11(17-14-9)13-12(16)10(2)15-6-4-3-5-7-15/h8,10H,3-7H2,1-2H3,(H,13,16) |
InChI Key |
VLTYSKDFECYQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


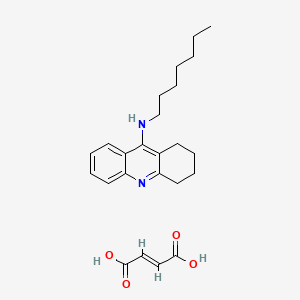
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)

